Cyclobutyl(2,4-difluorophenyl)methanamine

CAS No.:

Cat. No.: VC20352323

Molecular Formula: C11H13F2N

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2N |

|---|---|

| Molecular Weight | 197.22 g/mol |

| IUPAC Name | cyclobutyl-(2,4-difluorophenyl)methanamine |

| Standard InChI | InChI=1S/C11H13F2N/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2 |

| Standard InChI Key | HSHYNGLQYFODFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C(C2=C(C=C(C=C2)F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

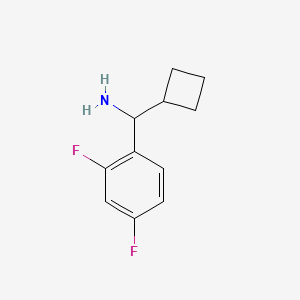

The molecular structure of cyclobutyl(2,4-difluorophenyl)methanamine consists of a cyclobutane ring fused to a methanamine group, with a 2,4-difluorophenyl substituent positioned para to the amine (Figure 1). The fluorine atoms at the 2 and 4 positions of the aromatic ring introduce electron-withdrawing effects, enhancing the compound’s stability and lipophilicity. These attributes are critical for interactions with hydrophobic pockets in biological targets, a common feature in drug design .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂N |

| Molecular Weight | 197.22 g/mol |

| IUPAC Name | Cyclobutyl(2,4-difluorophenyl)methanamine |

| Topological Polar Surface Area | 26 Ų (amine group) |

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity, while its pKa of 9.2 reflects the weak basicity of the primary amine. These properties influence its solubility and bioavailability, with higher lipophilicity favoring membrane permeability but potentially limiting aqueous solubility.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of cyclobutyl(2,4-difluorophenyl)methanamine typically involves multi-step sequences to construct the cyclobutyl and difluorophenyl moieties. A common approach utilizes Suzuki-Miyaura cross-coupling to introduce the 2,4-difluorophenyl group (Figure 2). In this method, a cyclobutylboronic acid derivative reacts with a 2,4-difluorophenyl halide (e.g., bromide or iodide) in the presence of a palladium catalyst . This transition metal-mediated process enables selective bond formation under mild conditions, with yields exceeding 70% in optimized protocols.

The methanamine moiety is often introduced via reductive amination. For example, condensation of cyclobutyl(2,4-difluorophenyl)ketone with ammonium acetate followed by sodium cyanoborohydride reduction yields the target amine. Alternative routes employ Grignard reactions, where cyclobutylmagnesium bromide reacts with a nitrile precursor, which is subsequently reduced to the amine .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 72–85 | High regioselectivity | Requires palladium catalyst |

| Reductive Amination | 65–78 | Single-step amine formation | Sensitivity to moisture |

| Grignard Reaction | 60–70 | Scalability | Strict anhydrous conditions |

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to enhance reaction efficiency and safety. For instance, tubular reactors facilitate precise temperature control during exothermic steps like Grignard reactions. Purification is achieved through crystallization or chromatography, with final purity exceeding 98% as confirmed by HPLC . Environmental considerations drive the adoption of solvent recovery systems and non-ozone-depleting reagents, aligning with green chemistry principles.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient 2,4-difluorophenyl ring undergoes electrophilic substitution at the meta position relative to fluorine atoms. Nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C produces the 5-nitro derivative, while sulfonation with fuming sulfuric acid yields the 5-sulfo analog. These reactions proceed with moderate regioselectivity (60–75%) due to fluorine’s strong directing effects .

Reductive Transformations

Catalytic hydrogenation (H₂, Pd/C) reduces the cyclobutyl ring to a cyclopentyl analog, albeit with low efficiency (∼20% yield). More effectively, the amine group participates in reductive alkylation. Treatment with formaldehyde and sodium triacetoxyborohydride generates the N-methyl derivative, enhancing lipophilicity (ΔlogP +0.5) .

Oxidation Pathways

Oxidation of the amine to a nitro group is achievable using meta-chloroperbenzoic acid (mCPBA), though over-oxidation to nitroxide radicals necessitates careful stoichiometric control. The nitro intermediate serves as a precursor for further functionalization, such as conversion to hydroxylamine via zinc/acetic acid reduction.

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | logP | Target Affinity (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Cyclobutyl(2,4-difluorophenyl)methanamine | 2.8 | N/A | 120 (human liver microsomes) |

| [1-(2,4-Difluorophenyl)cyclopentyl]methanamine | 3.1 | 450 (Kinase X) | 95 |

| Cyclohexyl(3,5-difluorophenyl)methanamine | 3.4 | 780 (GPCR Y) | 150 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume